molecular formula C15H20N2O B1382651 2-Benzyloctahydro-4H-isoindol-4-one oxime CAS No. 1424943-63-4

2-Benzyloctahydro-4H-isoindol-4-one oxime

Cat. No.: B1382651
CAS No.: 1424943-63-4
M. Wt: 244.33 g/mol
InChI Key: YGUBLIFXKQYDAG-FOCLMDBBSA-N
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Description

2-Benzyloctahydro-4H-isoindol-4-one oxime is a chemical compound with the molecular formula C15H20N2O. It is also known by its IUPAC name, 2-benzyl-4-nitrosooctahydro-1H-isoindole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloctahydro-4H-isoindol-4-one oxime typically involves the reaction of 2-benzyl-4-nitrosooctahydro-1H-isoindole with hydroxylamine under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 25-30°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Benzyloctahydro-4H-isoindol-4-one oxime undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the presence of a strong base such as sodium hydroxide or potassium tert-butoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound typically yields nitroso derivatives, while reduction reactions produce amine derivatives .

Scientific Research Applications

2-Benzyloctahydro-4H-isoindol-4-one oxime has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Benzyloctahydro-4H-isoindol-4-one oxime involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Its effects are mediated through the formation of covalent bonds with electrophilic centers in the target molecules, leading to changes in their activity and properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Benzyloctahydro-4H-isoindol-4-one oxime include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of structural features and reactivity. The presence of the hydroxylamine group imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(NE)-N-(2-benzyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-3,5-6,13-14,18H,4,7-11H2/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUBLIFXKQYDAG-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C(=NO)C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CN(CC2/C(=N/O)/C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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